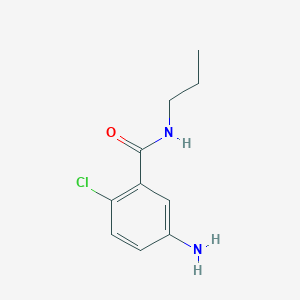

5-Amino-2-chloro-N-propylbenzamide

Beschreibung

BenchChem offers high-quality 5-Amino-2-chloro-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloro-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-chloro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSZZSIDBDFJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Pharmacophore Elucidation of 5-Amino-2-chloro-N-propylbenzamide

This guide outlines the technical roadmap for pharmacophore elucidation of 5-Amino-2-chloro-N-propylbenzamide , a synthetic benzamide derivative.

Given its structural congeners (e.g., orthopramides), this scaffold is frequently investigated in the context of GABA-B positive allosteric modulation (PAM) and 5-HT/D2 receptor modulation . This guide prioritizes the GABA-B PAM hypothesis, as benzamide derivatives are critical chemotypes in recent allosteric modulator research.

Executive Summary

5-Amino-2-chloro-N-propylbenzamide (CAS: 1268982-79-1) represents a simplified benzamide pharmacophore distinct from the classical "orthopramide" class (e.g., metoclopramide) due to its specific 5-amino, 2-chloro substitution pattern. Unlike the 4-amino-5-chloro-2-methoxy pattern associated with D2 antagonism, the 5-amino-2-chloro motif is increasingly relevant in the design of Positive Allosteric Modulators (PAMs) for Class C GPCRs, specifically the GABA-B receptor .

This guide provides a rigorous protocol for generating a validated pharmacophore model for this compound, facilitating the design of high-affinity analogues with improved lipophilic ligand efficiency (LLE).

Physicochemical Profile (Predicted)

| Property | Value | Structural Implication |

| Molecular Weight | ~212.68 g/mol | Fragment-like; high potential for growing. |

| logP | 2.1 - 2.4 | Optimal lipophilicity for CNS penetration. |

| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH) | Critical for anchoring in the allosteric pocket. |

| H-Bond Acceptors | 1 (Amide -C=O) | Vectorial interaction with Ser/Thr residues. |

| pKa (Aniline) | ~3.5 - 4.2 | Neutral at physiological pH; acts as H-bond donor, not cation. |

Pharmacophore Hypothesis & Feature Mapping[1]

The core objective is to map the 3D spatial arrangement of chemical features responsible for biological activity. For 5-Amino-2-chloro-N-propylbenzamide, the pharmacophore is defined by four distinct feature vectors.

The Four-Point Pharmacophore Model

The molecule can be abstracted into a 4-point model essential for binding to the transmembrane domain (TMD) of Class C GPCRs.

-

Feature A: Hydrophobic/Aromatic Centroid (HYD/AR)

-

Origin: The phenyl ring.

-

Function: Pi-pi stacking interactions (e.g., with Trp or Phe residues in the receptor pocket).

-

-

Feature B: Hydrogen Bond Donor (HBD1)

-

Origin: The 5-amino group (-NH₂).

-

Function: Forms a critical hydrogen bond with backbone carbonyls or polar side chains (e.g., Asp/Glu). Note: Unlike the 4-amino group in metoclopramide, the 5-position vector points towards a distinct sub-pocket.

-

-

Feature C: Halogen Bond/Hydrophobic Lobe (HAL/HYD)

-

Origin: The 2-chloro substituent.[1]

-

Function: Occupies a small hydrophobic cleft. The chlorine atom can also engage in a "halogen bond" (sigma-hole interaction) with backbone carbonyl oxygen atoms.

-

-

Feature D: Distal Hydrophobic Terminus (HYD-Term)

-

Origin: The N-propyl chain.

-

Function: Provides entropic gain by displacing water from a lipophilic region of the binding site.

-

Computational Protocol: Step-by-Step

This protocol ensures the generation of a high-confidence pharmacophore model using a "Ligand-Scaffold" approach, validated against known GABA-B PAMs.

Phase I: Conformational Ensemble Generation

A single static structure is insufficient. The amide linker allows rotation, creating multiple bioactive conformer candidates.

-

Structure Preparation:

-

Protonate the molecule at pH 7.4. (Ensure the aniline remains neutral; amide nitrogen is neutral).

-

Generate 3D coordinates using a force field like MMFF94x or OPLS3e .

-

-

Stochastic Conformational Search:

-

Algorithm: Monte Carlo or Low-Mode MD.

-

Energy Window: 5-10 kcal/mol from the global minimum.

-

Constraint: Maintain the trans-amide geometry (energetically favored).

-

Output: Cluster the results to identify the 3-5 most distinct conformational families.

-

Phase II: Molecular Interaction Field (MIF) Calculation

Map the "hotspots" around the molecule where a receptor would likely interact.

-

Probe Placement:

-

Use a GRID-based method (e.g., Molecular Discovery GRID or Schrödinger SiteMap).

-

Probes:

-

N1 (Neutral NH donor) to map acceptor regions.

-

O (Carbonyl oxygen) to map donor regions.

-

DRY (Hydrophobic probe) to map the propyl and chloro pockets.

-

-

-

Isosurface Generation:

-

Generate isosurfaces at -2.0 to -4.0 kcal/mol interaction energy.

-

These surfaces define the "Exclusion Volumes" and "Feature Tolerances" for the pharmacophore.

-

Phase III: Pharmacophore Model Construction

Translate the MIFs into a discrete 3D model.

-

Define Spheres: Place a sphere at the centroid of each energetic hotspot.

-

Vector Definition: Assign directionality to H-bond features (e.g., the HBD vector from the 5-amino group must point outward, coplanar with the ring).

-

Constraints: Add a "Hard Sphere" exclusion volume around the 2-chloro position to prevent steric clashes in future docking screens.

Visualizing the Workflow

The following diagram illustrates the critical path from 2D structure to a validated 3D pharmacophore model.

Figure 1: Computational workflow for deriving a robust pharmacophore model from a single ligand seed.

Advanced Application: GABA-B Receptor Docking

To validate the pharmacophore, one must correlate it with the structural biology of the target. Recent Cryo-EM structures of the GABA-B receptor (e.g., PDB: 6UO8) reveal the binding site for PAMs at the transmembrane interface.

Docking Protocol

-

Target Selection: Use the GABA-B1/B2 heterodimer structure.

-

Site Definition: Focus on the transmembrane domain (TMD) of the B2 subunit, where PAMs like GS39783 and rac-BHFF bind.

-

Alignment:

-

Align the 5-amino-2-chloro-N-propylbenzamide pharmacophore to the known binding mode of GS39783 .

-

Hypothesis: The 2-chloro group mimics the hydrophobic bulk of the GS39783 cyclohexyl/cyclopentyl rings, while the amide linker mimics the urea/amide functionality of known PAMs.

-

-

Scoring: Prioritize poses that satisfy the 5-amino H-bond donor feature, as this is the unique differentiator of this scaffold.

Comparative Feature Table

| Feature | 5-Amino-2-chloro-N-propylbenzamide | Reference PAM (GS39783) | Pharmacophore Match? |

| Core Scaffold | Benzene Ring | Pyrimidine Ring | Yes (Pi-stacking overlap) |

| H-Bond Donor | 5-Amino (-NH₂) | Urea -NH | Yes (Spatial alignment) |

| Hydrophobic 1 | 2-Chloro | Cyclopentyl | Partial (Cl is smaller but lipophilic) |

| Hydrophobic 2 | N-Propyl | Cyclopentyl | Yes (Flexible chain fills pocket) |

References

-

GABA-B Receptor Structure & PAMs

- Mao, C., et al. (2020). Cryo-EM structure of the human GABA(B) receptor.

-

Pharmacophore Modeling Protocols

- Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH.

-

Benzamide SAR Studies

-

García-Galvez, et al. (2024). Novel-Type GABAB PAMs: Structure–Activity Relationship. ACS Med.[2] Chem. Lett.

-

-

Molecular Interaction Fields (GRID)

-

Goodford, P. J. (1985). A computational procedure for determining energetically favorable binding sites on biologically important macromolecules. J. Med.[3] Chem.

-

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 5-Amino-2-chloro-N-propylbenzamide

Introduction: Unveiling the Pharmacological Profile of a Novel Benzamide Derivative

5-Amino-2-chloro-N-propylbenzamide is a synthetic compound belonging to the benzamide class of molecules. Structurally related compounds are known to exhibit activity at various G protein-coupled receptors (GPCRs), with a particular prevalence for dopamine D2-like receptors (D2, D3, and D4). These receptors are critical targets in the central nervous system for the treatment of a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1] The in vitro characterization of novel compounds such as 5-Amino-2-chloro-N-propylbenzamide is a foundational step in the drug discovery process, providing essential information on its potency, selectivity, and mechanism of action.

This guide provides a comprehensive suite of in vitro assay protocols designed to thoroughly investigate the pharmacological properties of 5-Amino-2-chloro-N-propylbenzamide, with a primary focus on its potential interaction with dopamine D2 and D3 receptors. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and critical considerations for robust and reproducible data generation.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assay, it is crucial to understand the physicochemical properties of 5-Amino-2-chloro-N-propylbenzamide to ensure proper handling and minimize experimental artifacts.

Solubility: Benzamide derivatives often exhibit poor aqueous solubility.[2] It is recommended to prepare stock solutions in a suitable organic solvent, such as 100% dimethyl sulfoxide (DMSO).[3][4] The stability of compounds in "wet" DMSO (containing small amounts of water) has been shown to be acceptable for many compounds over extended periods when stored correctly.[4] However, it is best practice to use anhydrous DMSO and prepare fresh dilutions for each experiment to avoid precipitation.[5]

Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.[5]

Table 1: Compound Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Stock Solution Solvent | 100% Dimethyl Sulfoxide (DMSO) | Benzamides often have limited aqueous solubility; DMSO is a common and effective solvent.[2][3] |

| Stock Solution Concentration | 10 mM | A standard concentration that allows for a wide range of serial dilutions for various assays. |

| Storage Temperature | -20°C or -80°C | Minimizes degradation of the compound over time. |

| Handling | Minimize freeze-thaw cycles. Aliquot stock solutions into smaller volumes. | Repeated temperature changes can lead to compound precipitation and degradation.[5] |

| Working Solutions | Prepare fresh from stock for each experiment. | Ensures accurate concentrations and minimizes the risk of precipitation. |

Part 1: Receptor Binding Affinity Determination

The initial step in characterizing a new compound is to determine its affinity for the putative target receptors. Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and a receptor.

Scientific Principle

Competitive radioligand binding assays measure the ability of an unlabeled test compound (5-Amino-2-chloro-N-propylbenzamide) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a Ki (inhibition constant), which represents the affinity of the compound for the receptor.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]-Spiperone Competitive Binding Assay for Dopamine D2/D3 Receptors

This protocol is adapted from standard procedures for dopamine receptor binding.[6][7]

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

[³H]-Spiperone (a high-affinity D2/D3 antagonist radioligand).[8]

-

5-Amino-2-chloro-N-propylbenzamide stock solution (10 mM in DMSO).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Haloperidol.[8]

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare Compound Dilutions: Perform serial dilutions of the 10 mM 5-Amino-2-chloro-N-propylbenzamide stock solution in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of binding buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

50 µL of the diluted 5-Amino-2-chloro-N-propylbenzamide or vehicle (DMSO at the same final concentration).

-

50 µL of [³H]-Spiperone diluted in binding buffer to a final concentration equal to its Kd (dissociation constant, typically ~0.1-0.5 nM).

-

50 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µg per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash each well 3-5 times with ice-cold wash buffer.

-

Radioactivity Measurement: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of 5-Amino-2-chloro-N-propylbenzamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Key Parameters for Radioligand Binding Assay

| Parameter | Typical Value/Range | Importance |

| Radioligand | [³H]-Spiperone | High-affinity antagonist for D2-like receptors.[8] |

| Radioligand Concentration | ~Kd of the radioligand | Optimizes the signal-to-noise ratio. |

| Non-specific Control | 10 µM Haloperidol | A high concentration of a known ligand to saturate all specific binding sites.[8] |

| Incubation Time | 60-90 minutes | Sufficient time to reach binding equilibrium. |

| Cell Membrane Protein | 10-50 µ g/well | Should be optimized to ensure a robust signal without excessive receptor concentration. |

Part 2: Functional Activity Assessment

Functional assays are essential to determine whether 5-Amino-2-chloro-N-propylbenzamide acts as an agonist, antagonist, or inverse agonist at the dopamine D2 and D3 receptors. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

Signaling Pathway for Gi/o-Coupled Receptors

Caption: General workflow for a cAMP functional assay.

Detailed Protocol: HTRF-Based cAMP Assay for D2/D3 Antagonist Activity

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common and sensitive method for cAMP detection. [11] Materials:

-

CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Cell culture medium.

-

Stimulation Buffer: HBSS or other suitable buffer.

-

Forskolin.

-

Dopamine D2/D3 receptor agonist (e.g., Quinpirole).

-

5-Amino-2-chloro-N-propylbenzamide stock solution (10 mM in DMSO).

-

HTRF cAMP assay kit (e.g., from Cisbio or Revvity). [12]* 384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of 5-Amino-2-chloro-N-propylbenzamide in stimulation buffer. Also, prepare a solution of Quinpirole at a concentration that gives ~80% of its maximal response (EC₈₀).

-

Antagonist Assay:

-

Add the diluted 5-Amino-2-chloro-N-propylbenzamide to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Add a mixture of forskolin (at a final concentration that gives a robust signal, e.g., 1-10 µM) and Quinpirole (at its EC₈₀).

-

Incubate for 30-60 minutes at room temperature.

-

-

Agonist Assay (Control): To ensure the test compound is not an agonist, run a parallel experiment where cells are treated with only the serial dilutions of 5-Amino-2-chloro-N-propylbenzamide and forskolin.

-

cAMP Detection: Add the HTRF lysis and detection reagents according to the manufacturer's protocol.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

For the antagonist assay, plot the cAMP concentration against the log concentration of 5-Amino-2-chloro-N-propylbenzamide and fit to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the functional antagonist constant (Kb) using the Schild equation if a full agonist dose-response curve is generated in the presence of different concentrations of the antagonist.

-

Table 3: Critical Parameters for cAMP Functional Assay

| Parameter | Typical Value/Range | Importance |

| Cell Line | Stably transfected CHO or HEK293 cells | Ensures consistent receptor expression levels. |

| Forskolin Concentration | 1-10 µM | Elevates basal cAMP to a measurable range for Gi-coupled inhibition. |

| Agonist Concentration | EC₈₀ | Provides a submaximal stimulation that can be effectively antagonized. |

| cAMP Detection Method | HTRF, AlphaScreen, Luciferase Reporter | Various sensitive methods are available. [12][13][14] |

GTPγS Binding Assay

This assay provides a direct measure of G protein activation. [15][16][17] Scientific Principle: Upon agonist binding to a GPCR, the associated G protein exchanges GDP for GTP. The GTPγS binding assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. When an agonist activates the receptor, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G protein activation. An antagonist will block agonist-stimulated [³⁵S]GTPγS binding.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

[³⁵S]GTPγS.

-

GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Dopamine D2/D3 receptor agonist (e.g., Quinpirole).

-

5-Amino-2-chloro-N-propylbenzamide stock solution (10 mM in DMSO).

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of GTPγS binding buffer.

-

20 µL of GDP (final concentration ~30 µM).

-

20 µL of diluted 5-Amino-2-chloro-N-propylbenzamide (for antagonist mode) or vehicle.

-

20 µL of Quinpirole (for antagonist mode, at its EC₅₀-EC₈₀) or vehicle (for agonist mode).

-

50 µL of cell membrane preparation (10-20 µg protein).

-

Pre-incubate for 10-15 minutes at 30°C.

-

-

Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.

-

Measurement and Analysis: Dry the filters, add scintillation cocktail, and count the radioactivity. Analyze the data similarly to the radioligand binding assay to determine EC50 (for agonists) or IC50 (for antagonists).

Part 3: Cell-Based Reporter Assays

Reporter gene assays offer a robust and often high-throughput method to assess the functional consequences of receptor activation in a whole-cell context. [14][18][19] Scientific Principle: These assays utilize engineered cell lines that express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to a specific signaling pathway. For Gi/o-coupled receptors, a common strategy is to use a reporter construct with a cyclic AMP response element (CRE). In this system, forskolin is used to stimulate adenylyl cyclase, leading to cAMP production and subsequent activation of CRE-mediated reporter gene expression. A D2/D3 agonist will inhibit this process, reducing the reporter signal. An antagonist will block the agonist's effect, restoring the reporter signal.

Workflow for a CRE-Luciferase Reporter Assay

Sources

- 1. A functional test identifies dopamine agonists selective for D3 versus D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ziath.com [ziath.com]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. innoprot.com [innoprot.com]

- 10. innoprot.com [innoprot.com]

- 11. researchgate.net [researchgate.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. agilent.com [agilent.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. caymanchem.com [caymanchem.com]

Application Note: Rapid Synthesis of 5-Amino-2-chloro-N-propylbenzamide via Microwave-Assisted Organic Synthesis (MAOS)

Abstract

This application note provides a comprehensive protocol for the synthesis of 5-Amino-2-chloro-N-propylbenzamide, a key intermediate in pharmaceutical research and development. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method offers a dramatic reduction in reaction time, an increase in yield, and an improved safety and environmental profile compared to conventional heating methods.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety precautions, and data presentation to ensure reproducibility and success.

Introduction: The Shift from Flask to Vial

5-Amino-2-chloro-N-propylbenzamide is a valuable substituted benzamide scaffold frequently utilized in the synthesis of biologically active compounds. Traditional synthetic routes often involve prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by enhancing efficiency and reducing waste.[1][3] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][5] This volumetric and instantaneous heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction, resulting in rapid temperature elevation and remarkable acceleration of reaction rates.[5][6] Consequently, reactions that once took hours or days can often be completed in minutes, with cleaner product profiles and higher yields.[2]

This guide details a robust, field-proven protocol for the direct amidation of 5-amino-2-chlorobenzoic acid with n-propylamine using a dedicated laboratory microwave reactor.

Experimental Protocol & Rationale

This protocol is designed as a self-validating system, where the successful synthesis and subsequent characterization confirm the efficacy of the method.

Materials & Equipment

| Reagents & Solvents | Grade | Supplier |

| 5-Amino-2-chlorobenzoic acid | ≥98% | Sigma-Aldrich |

| n-Propylamine | ≥99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | ACS Grade | LabChem |

| Brine Solution | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate | ≥97% | Alfa Aesar |

| Equipment | Specification |

| Laboratory Microwave Reactor | e.g., Anton Paar Monowave, CEM Discover |

| 10 mL Microwave Process Vial | With snap cap and silicone septum |

| Magnetic Stir Bar | Microwave-safe, appropriately sized |

| Standard Glassware | Erlenmeyer flasks, separatory funnel, etc. |

| Rotary Evaporator | Standard laboratory model |

| Analytical Balance | 4-decimal place |

| TLC Plates | Silica gel 60 F254 |

| NMR Spectrometer, IR Spectrometer, Mass Spectrometer | For product characterization |

Synthesis Workflow Diagram

The overall workflow from reactant preparation to final product validation is illustrated below.

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpas.com [ijrpas.com]

Troubleshooting & Optimization

Troubleshooting impurity formation in benzamide reactions

Introduction: The Purity Imperative

Welcome. If you are accessing this guide, you are likely facing a specific impurity profile in your benzamide synthesis that is compromising your downstream biological assays or crystallographic success.

In drug discovery, the benzamide pharmacophore is ubiquitous, but its synthesis is often deceptively simple. Whether you are utilizing a classical Schotten-Baumann protocol (Acid Chloride) or modern Peptide Coupling (HATU/EDC), specific impurities—such as homodimers, racemized stereocenters, or stubborn urea byproducts—are governed by predictable mechanistic failures.

This guide is structured to diagnose these failures based on the specific chemistry you are employing.

Module 1: The Acid Chloride Route (Schotten-Baumann)[1]

Context: You are reacting a benzoyl chloride derivative with an amine. Primary Risks: Hydrolysis (Benzoic Acid formation) and Over-Acylation (Imide formation).[1]

Mechanistic Workflow & Failure Points

The following diagram illustrates the kinetic competition between the desired amidation, the parasitic hydrolysis, and the secondary over-acylation.

Figure 1: Competitive pathways in Acid Chloride Amidation. Note that the product itself can become a nucleophile (leading to Imide) if the primary amine is depleted.

Troubleshooting Matrix: Acid Chloride Protocols

| Symptom | Root Cause Analysis | Corrective Action |

| High Benzoic Acid content | Hydrolysis Rate > Amidation Rate. This often occurs with electron-deficient anilines (slow nucleophiles) or wet solvents. | 1. Switch Base: Use Pyridine or DMAP (catalytic) to form a more reactive acyl-pyridinium intermediate.2. Biphasic Control: In Schotten-Baumann, ensure vigorous stirring. The reaction happens at the interface; poor mixing favors hydrolysis in the aqueous phase. |

| "Double Mass" Peak (2M-H) | Imide Formation (Over-acylation). The benzamide product, though less nucleophilic than the starting amine, will react with excess acid chloride once the amine is consumed. | 1. Inverse Addition: Add the Acid Chloride dropwise to the Amine (not vice versa). This keeps the Acid Chloride concentration low relative to the amine.2. Stoichiometry: Strictly limit Acid Chloride to 1.0–1.05 equivalents. |

| Low Yield with EWG-Anilines | Deactivated Nucleophile. Anilines with groups like -NO2 or -CF3 are poor nucleophiles. | 1. Thermal Boost: Heat is often required (Reflux in Toluene/DCM).2. Activation: Convert the aniline to an anion using NaH (requires anhydrous conditions) before adding the acid chloride. |

Module 2: The Coupling Reagent Route (HATU/EDC/DCC)

Context: You are reacting a Benzoic Acid derivative with an amine using a coupling agent. Primary Risks: Racemization (if chiral), N-Acylurea rearrangement, and stubborn urea byproducts.

The Racemization & Rearrangement Trap

When activating a carboxylic acid, the O-acylisourea intermediate is high-energy. If the amine reaction is slow (steric hindrance), this intermediate seeks other pathways:

-

Azlactone Formation: Leads to loss of chirality (Racemization).

-

Rearrangement: Forms a stable, unreactive N-acylurea impurity.

Figure 2: Mechanism of Action. The "Additive" pathway (Green) intercepts the O-Acylisourea before it can rearrange or racemize (Red pathways).

Comparative Guide: Selecting the Right Reagent

| Reagent | Best Use Case | Impurity Profile & Removal |

| EDC + HOBt | Standard bench synthesis. | Impurity: Water-soluble urea.Fix: Easily removed via dilute HCl wash. Best for simple workups. |

| HATU / HBTU | Difficult/Sterically hindered couplings. | Impurity: Tetramethylurea (TMU) & Phosphorous salts.Fix: Requires rigorous water washes or column chromatography. Warning: HBTU can react with the amine (guanidinylation) if the acid activation is slow. Always pre-activate acid for 2-5 mins. |

| T3P (Propylphosphonic anhydride) | Large scale / Green chemistry. | Impurity: Water-soluble phosphates.Fix: Very clean profile; byproducts wash away in water. Low racemization risk.[2] |

| DCC | Avoid if possible (Old School). | Impurity: DCU (Dicyclohexylurea).Fix: DCU is insoluble and clogs filters. Requires cooling to precipitate, followed by filtration, but traces often remain. |

Module 3: Purification & Analysis Protocols

Even with optimized chemistry, purification is often necessary. Do not rely solely on crystallization for early-stage discovery compounds.

Protocol: The "Acid/Base/Acid" Wash

Standard workup for removing unreacted starting materials.

-

Dilute Acid Wash (1M HCl):

-

Removes: Unreacted Amine, EDC urea, DMAP, Pyridine.

-

Caution: Do not use if your product contains a basic heterocycle (pyridine, morpholine) as it will salt out your product into the aqueous layer.

-

-

Dilute Base Wash (Sat. NaHCO3):

-

Removes: Unreacted Benzoic Acid, HOBt, Phosphate byproducts.

-

Caution: Avoid strong bases (NaOH) which may hydrolyze your newly formed amide bond.

-

-

Brine Wash & Dry:

-

Drying over MgSO4 is non-negotiable to prevent hydrolysis during storage.

-

Analytical Check: LC-MS Interpretation

-

Peak M+H: Target.

-

Peak M+18 (or M+H + 17): Likely the Ammonium salt of the unreacted acid (if using ammonia) or simply water adducts.

-

Peak M+H + 104 (approx): If using Benzoyl Chloride, this is the Imide (Product + Benzoyl).

-

Peak M+H + 42: If using Acetonitrile as solvent, check for Ritter Reaction impurities (rare but possible with carbocations).

Frequently Asked Questions (FAQ)

Q: I am seeing a significant amount of "dimer" in my LC-MS. Is this the imide?

-

A: It depends on the mass. If the mass is exactly (2 x Product Mass) - NH3, it is likely the imide (N-benzoylbenzamide). This confirms you have excess acid chloride. If the mass is (2 x Product Mass), it might be physical aggregation in the MS source, not a chemical impurity. Check the retention time—aggregates co-elute with the monomer; chemical impurities do not.

Q: My chiral benzamide has an ee% of only 80%. I used EDC. What happened?

-

A: EDC alone allows the O-acylisourea to cyclize into an azlactone (oxazolone), which is prone to rapid racemization via enolization [1].

-

Fix: You must add HOBt (1.0 eq) or Oxyma Pure. These attack the O-acylisourea to form an active ester, which is stable against racemization but reactive toward amines.

-

Q: I cannot get rid of the DCU urea byproduct after using DCC.

-

A: DCU is notoriously difficult.

Q: Why is my yield low with 2-nitroaniline?

-

A: 2-nitroaniline is electronically deactivated (EWG) and sterically hindered (ortho-substitution).

-

Fix: Standard Schotten-Baumann will fail. Use NaH in THF to deprotonate the aniline first, creating a powerful anilide anion nucleophile, then add the benzoyl chloride [2].

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Minimizing degradation of 5-Amino-2-chloro-N-propylbenzamide in solution

Welcome to the dedicated technical support center for 5-Amino-2-chloro-N-propylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of this compound in solution. Through a series of troubleshooting guides and frequently asked questions, this document will address specific challenges you may encounter during your experiments, ensuring the integrity and reliability of your results.

Section 1: Understanding the Stability of 5-Amino-2-chloro-N-propylbenzamide

5-Amino-2-chloro-N-propylbenzamide, like many aromatic amines and benzamide derivatives, is susceptible to degradation through several key pathways. A thorough understanding of these mechanisms is the first step toward effective mitigation. The primary degradation routes include hydrolysis, oxidation, and photolysis.[1][2][3] The presence of the amino group, the amide linkage, and the substituted aromatic ring all contribute to its chemical reactivity.

Frequently Asked Questions (FAQs): General Stability

Q1: What are the main factors that can cause the degradation of 5-Amino-2-chloro-N-propylbenzamide in solution?

A1: The primary factors are pH, exposure to light, presence of oxidizing agents, and elevated temperature. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, while the aromatic amine group is prone to oxidation and photodegradation.[3]

Q2: I've noticed a change in the color of my stock solution over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative or photolytic degradation of the aromatic amine moiety.[4] It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, to confirm degradation and identify any new impurities.

Q3: How quickly does this compound degrade at room temperature?

A3: The degradation rate at room temperature is highly dependent on the solvent, pH, and light exposure. In a neutral, light-protected solution, the compound is expected to be relatively stable for short-term storage. However, under alkaline or acidic conditions, or with exposure to ambient light, degradation can be significant even at room temperature. For long-term storage, refrigeration or freezing is recommended.

Section 2: Troubleshooting Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during experimental work.

Troubleshooting Guide: Unexpected Degradation

| Symptom | Potential Cause | Recommended Action |

| Loss of potency or inconsistent results | Hydrolysis of the amide bond. | Buffer your solution to a neutral pH (around 7). Avoid strongly acidic or alkaline conditions. If the experimental conditions require a non-neutral pH, prepare the solution fresh and use it immediately.[5][6] |

| Appearance of new peaks in HPLC analysis | Oxidative degradation. | Degas your solvents to remove dissolved oxygen. Consider adding an antioxidant, such as BHT or ascorbic acid, if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |

| Solution discoloration (yellowing/browning) | Photodegradation. | Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[7] Conduct experiments under subdued lighting conditions whenever possible. |

| Precipitation or cloudiness in the solution | Formation of insoluble degradation products or poor solubility. | Confirm the identity of the precipitate. If it is a degradation product, the above mitigation strategies should be employed. If it is the parent compound, ensure you are not exceeding its solubility limit in the chosen solvent and at the storage temperature. |

Section 3: Protocols for Minimizing Degradation

Proactive measures during solution preparation and storage are critical for maintaining the integrity of 5-Amino-2-chloro-N-propylbenzamide.

Protocol 1: Preparation of a Stable Stock Solution

-

Solvent Selection: Choose a high-purity, degassed solvent in which the compound is highly soluble. Anhydrous DMSO or ethanol are often suitable choices for initial stock solutions. For aqueous experiments, a minimal amount of organic solvent can be used to dissolve the compound before diluting with a buffered aqueous solution.

-

pH Control: For aqueous solutions, use a buffer system to maintain a neutral pH (e.g., phosphate-buffered saline, pH 7.4). The rate of hydrolysis increases significantly in highly acidic or alkaline conditions.[5][8]

-

Inert Atmosphere: After dissolving the compound, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

-

Light Protection: Prepare and store the solution in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.[7]

-

Storage Conditions: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2] This involves subjecting the compound to stress conditions to accelerate its degradation.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 5-Amino-2-chloro-N-propylbenzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (as per ICH guidelines):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.

-

Photolytic Degradation: Expose the solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature such as 70°C.

3. Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see below).

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for detection.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The forced degradation samples are used to demonstrate the method's ability to separate the parent peak from all degradation product peaks.

Section 4: Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The primary degradation pathways for 5-Amino-2-chloro-N-propylbenzamide are illustrated below. Hydrolysis will cleave the amide bond, while oxidation and photolysis will primarily affect the aromatic amine.

Caption: Potential degradation pathways for 5-Amino-2-chloro-N-propylbenzamide.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment.

Caption: Workflow for conducting forced degradation and stability studies.

Section 5: Data Presentation

The results from forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting hypothetical data.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60°C | 24 | 15.2% | 2 | DP1 (3.5 min) |

| 0.1 M NaOH, 60°C | 8 | 18.5% | 2 | DP1 (3.5 min) |

| 3% H₂O₂, RT | 24 | 12.8% | 3 | DP2 (4.8 min) |

| Photolytic (Solution) | - | 9.7% | 2 | DP3 (5.2 min) |

| Thermal (Solid, 70°C) | 48 | 4.1% | 1 | DP4 (6.1 min) |

References

-

Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Spectroscopic and Theoretical Investigation of Solvent Effect on N–H∙∙∙O, N–H∙∙∙N and N–H∙∙∙Π Interactions in Complexes of N-Monosubstituted Benzamides. ResearchGate. [Link]

-

Photostability testing of pharmaceutical products. ResearchGate. [Link]

-

Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

-

Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC International. [Link]

-

Photostability testing theory and practice. Q1 Scientific. [Link]

-

Forced Degradation Studies. SciSpace by Typeset. [Link]

-

Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. [Link]

-

The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

-

Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

-

Investigations of stability of aminophenazone aqueous solutions (in polish). ResearchGate. [Link]

-

Aromatic amines – Knowledge and References. Taylor & Francis Online. [Link]

-

Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

-

Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. SID. [Link]

-

The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]

-

Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

-

SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. [Link]

-

Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. MDPI. [Link]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. ResearchGate. [Link]

-

The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]

-

STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Bacterial degradation of monocyclic aromatic amines. PubMed. [Link]

-

Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Semantic Scholar. [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

-

Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. [Link]

-

Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]

-

The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

-

Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre. [Link]

-

Effect of water pH on the stability of pesticides. MSU Extension. [Link]

-

N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. PubMed. [Link]

-

Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. scispace.com [scispace.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. certified-laboratories.com [certified-laboratories.com]

- 8. ibisscientific.com [ibisscientific.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Technical Support Center: Purification of 5-Amino-2-chloro-N-propylbenzamide

Case ID: PUR-5A2C-PB Status: Open Assigned Specialist: Senior Application Scientist Topic: Removal of Unreacted Precursors (Acidic & Basic)

Executive Summary

Welcome to the technical support center. This guide addresses the purification of 5-Amino-2-chloro-N-propylbenzamide , a common pharmaceutical intermediate.[1] The synthesis typically involves the coupling of 5-amino-2-chlorobenzoic acid (or its derivatives) with propylamine .

Consequently, the crude reaction mixture often contains two distinct classes of unreacted precursors:

-

Acidic Impurities: 5-Amino-2-chlorobenzoic acid (Starting Material A).

-

Basic Impurities: Propylamine (Starting Material B).

Because the target molecule contains a weakly basic aniline moiety (pKa ~2.6) and a neutral amide linkage, we can exploit pKa-controlled Liquid-Liquid Extraction (LLE) to separate these precursors with high specificity without resorting to chromatography.[1]

Module 1: Diagnostic & Triage

Q: How do I identify which precursor is contaminating my product?

| Symptom | Probable Cause | Diagnostic Test |

| Pungent, fishy odor | Residual Propylamine | Check pH of headspace with wet litmus paper (turns blue). |

| White precipitate upon adding acid | Residual Benzoic Acid | Dissolve small sample in 1M NaOH; if clear, acidify.[1] Precipitate confirms acid. |

| Low melting point / Sticky solid | Mixed impurities / Solvent | 1H NMR: Look for triplet at ~0.9 ppm (propyl) or broad singlet >10 ppm (acid). |

Module 2: The "pKa-Switch" Extraction Protocol

User Question: "I tried washing with water, but the impurities remain. How do I selectively remove them?"

Scientist Response: Water washing is insufficient because the organic precursors have significant lipophilicity. You must chemically modify them to make them water-soluble. We utilize the "pKa Switch" method.

The Logic (Chemical Causality)

-

Target Molecule: Aromatic amine (Aniline). pKa ~2.6 . It remains neutral (organic soluble) at pH > 3.

-

Impurity A (Propylamine): Aliphatic amine. pKa ~10.7 . It is fully protonated (water soluble) at pH < 9.

-

Impurity B (Benzoic Acid): Carboxylic acid. pKa ~3.5 . It is fully deprotonated (water soluble) at pH > 5.

Step-by-Step Protocol

Reagents Needed:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

Saturated Sodium Bicarbonate (NaHCO₃)[1]

-

0.5 M Hydrochloric Acid (HCl) or 10% Citric Acid[1]

-

Brine (Saturated NaCl)[1]

Workflow:

-

Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Ensure complete dissolution.

-

Base Wash (Removes Acidic Precursors):

-

Acid Wash (Removes Propylamine):

-

Wash the organic phase twice with 0.5 M HCl or 10% Citric Acid .

-

Critical Control Point: Do NOT use strong/concentrated acid. If the pH drops below 1, you risk protonating your target aniline and losing it to the water layer.[1] Target pH 3–4 is ideal.

-

Mechanism:[1][2] Propylamine (strong base) protonates to propylammonium chloride (water-soluble). The target aniline (weak base) remains largely unprotonated and stays in the organic layer.

-

-

Finishing:

-

Wash organic layer once with Brine (removes trapped water).

-

Dry over Anhydrous Na₂SO₄.[3]

-

Filter and evaporate solvent.

-

Module 3: Visualization of the Purification Logic

The following diagram illustrates the decision pathways and chemical phase separations described in Module 2.

Caption: Flowchart of the pKa-controlled extraction strategy for isolating 5-Amino-2-chloro-N-propylbenzamide.

Module 4: Advanced Troubleshooting (FAQs)

Q: My product is colored (yellow/brown) even after extraction. Is it impure?

-

Analysis: Anilines are notorious for oxidation. Trace oxidation products (quinones) are highly colored but may represent <0.1% mass.

Q: I lost a significant amount of yield during the Acid Wash step.

-

Analysis: The acid used was likely too strong (pH < 1), causing the target aniline to protonate and extract into the aqueous waste.[1]

-

Recovery: Take the "Aqueous Waste 2" (from the diagram), basify it with NaOH to pH > 10, and re-extract with DCM.[1] Your product will return to the organic phase.

Q: Can I use Column Chromatography instead?

-

Analysis: Yes, but it is less efficient for bulk removal of precursors.[1]

-

Recommendation: If necessary, use a gradient of DCM:Methanol (100:0 to 95:5) .[1]

-

Note: Pre-treat silica with 1% Triethylamine to prevent the aniline product from streaking (tailing) on the acidic silica gel.

-

References

- Preparation of 2-amino-5-chlorobenzamide derivatives. (2009). Google Patents. CN101575301A.

-

5-Amino-2-chloro-N-propylbenzamide | C10H13ClN2O. (n.d.). PubChem. National Library of Medicine. Available at: [Link][1]

-

An Efficient New Process for Synthesis of 2-Amino-5-Chloro-N,3-Dimethylbenzamide. (2021). WIPO Patentscope. WO2021086957.[5] Available at: [Link][1]

-

2-Amino-N-methylbenzamide (Structural Analog Data). (n.d.). NIST Chemistry WebBook. SRD 69. Available at: [Link][1]

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Overcoming steric hindrance in 2-chloro-benzamide derivatives

Welcome to the Steric Shield Support Hub . Current Status: Online | Ticket Volume: High | Topic: 2-Chloro-benzamide Synthesis

You have reached the Tier 3 Technical Support for difficult amide couplings. As a Senior Application Scientist, I understand that 2-chloro-benzamide derivatives are deceptive. The ortho-chloro substituent is not just a passive bystander; it acts as a "gatekeeper," twisting the carbonyl out of planarity and physically blocking the trajectory of incoming nucleophiles.

Below is your troubleshooting guide, structured as a series of Support Tickets and Standard Operating Procedures (SOPs) to resolve your specific experimental blockages.

📊 Quick Reference: Reagent Selection Matrix

Before opening a ticket, verify you are using the correct tool for the steric demand.

| Method | Steric Tolerance | Risk Factor | Best For |

| EDC / HOBt | Low | High (Zero conversion) | Unsubstituted benzamides only. |

| HATU / HOAt | Medium | Medium (Epimerization*) | Ortho-F or Ortho-Me; mild hindrance. |

| Acid Chloride (SOCl₂) | High | Medium (Hydrolysis) | Ortho-Cl; standard scale-up. |

| Ghosez’s Reagent | Very High | Low (Neutral conditions) | The "Nuclear Option" for 2,6-disubstitution. |

| Buchwald-Hartwig | High | High (Catalyst poisoning) | When starting from Aryl Halides, not Acids. |

*Note: Epimerization is a risk if the amine partner is chiral/alpha-acidic.

📂 Ticket #001: "Zero Conversion" with Standard Couplings

User Report: “I’m trying to couple 2-chlorobenzoic acid with a secondary amine using EDC/NHS or HATU. LCMS shows 95% starting material after 24h. Is my reagent bad?”

Root Cause Analysis: The reagent is likely fine. The issue is trajectory blockage . The ortho-chloro group forces the carboxylate to rotate perpendicular to the phenyl ring to minimize A(1,3) strain. While this increases the electrophilicity of the carbonyl carbon (electronic effect), it creates a "steric wall" that prevents the bulky HATU active ester from forming or being attacked by the amine.

Resolution Protocol: The "Ghosez" Protocol

For 2-chloro derivatives, standard activation is insufficient. You must use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It converts the acid into an acid chloride under neutral conditions via a highly reactive

SOP-01: Ghosez’s Reagent Coupling

Use this when HATU fails.

-

Preparation: Dry your glassware thoroughly. Moisture kills this reaction.

-

Activation:

-

Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

-

Crucial Step: Stir at room temperature for 1–2 hours. Monitor by taking an aliquot, quenching with MeOH, and checking for the methyl ester by TLC/LCMS. If acid remains, the chloride has not formed.

-

-

Coupling:

-

Once activation is complete (acid chloride formation), add the amine (1.1 equiv) and dry Et₃N or DIPEA (2.0 equiv).

-

Note: If the amine is also hindered, add a catalytic amount of DMAP (0.1 equiv).

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

Why this works: Ghosez's reagent forms a keteniminium intermediate (see Diagram 1 below) which is far more reactive than a standard active ester and less bulky than a HATU-adduct.

📂 Ticket #002: "Ghost Peaks" in NMR (Signal Doubling)

User Report: “I isolated the product, but the proton NMR looks like a mixture of diastereomers or impurities. All peaks are doubled. LCMS shows a single peak. Did I make a salt?”

Root Cause Analysis: You are observing Atropisomerism (Rotamers). The steric clash between the 2-chloro substituent and the amide oxygen/nitrogen restricts rotation around the C(aryl)–C(carbonyl) bond and the C(carbonyl)–N bond. The molecule is "locked" in distinct conformations on the NMR timescale.

Diagnostic Protocol (VT-NMR): To confirm this is not an impurity, you must perform Variable Temperature (VT) NMR .

-

Solvent: Switch from CDCl₃ to DMSO-d₆ or Toluene-d₈ (higher boiling points).

-

Experiment:

-

Run ¹H NMR at 25°C (Baseline).

-

Heat probe to 60°C, then 90°C.

-

-

Result: As thermal energy overcomes the rotational barrier (

for ortho-substituted benzamides), the doubled peaks will broaden and eventually coalesce into sharp singlets. -

Action: Report the high-temperature spectrum or integrate the rotamers together.

📂 Ticket #003: "Impossible" Substrates (2,6-Disubstitution)

User Report: “I moved to 2,6-dichlorobenzamide. Even Ghosez is sluggish. Yields are <20%.”

Root Cause Analysis: With substituents at both ortho positions, the carbonyl carbon is effectively buried. Nucleophilic attack is geometrically forbidden for most methods.

Resolution Protocol: The "Inverse" Approach (Grignard + Isocyanate) Stop trying to couple an amine to an acid. Instead, couple a Grignard reagent to an Isocyanate .[2][3] This method, popularized by the Bode group, bypasses the tetrahedral intermediate issues of standard coupling.

SOP-02: Grignard-Isocyanate Coupling

-

Convert Amine to Isocyanate: Treat your amine with triphosgene (or use a commercial isocyanate).

-

Grignard Formation: Form the Grignard reagent of your 2,6-dichloro-iodobenzene (using iPrMgCl·LiCl or Mg turnings).

-

The Reaction:

-

Mechanism: The carbon-nucleophile (Grignard) attacks the isocyanate carbon. This is often faster and less sterically demanding than amine attacking an ester.

🧩 Visualizing the Workflow

Diagram 1: The Decision Tree for Hindered Amides

Caption: Logical flow for selecting the correct synthetic route based on steric hindrance levels.

Diagram 2: Mechanism of Ghosez's Reagent Activation

Caption: Activation of sterically hindered acids via the chloroenamine pathway.

📚 References & Further Reading

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Authoritative review on why standard reagents fail with steric bulk.

-

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[4] α-Chloro-enamines and -keteniminium salts. Angewandte Chemie International Edition, 8(6), 454-455. Link

-

The foundational paper for Ghosez's reagent.

-

-

Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides.[2][3][5][6][7] Chimia, 68(4), 252-255.[2] Link

-

Describes the Grignard-Isocyanate route for extreme hindrance.

-

-

Clayden, J., et al. (2006). Atropisomerism in amides. Tetrahedron, 62(1), 21-38.

-

Essential reading for interpreting NMR rotamers in ortho-substituted amides.

-

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Guide for using Pd-catalysis if the acid route is abandoned.

-

Sources

- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jesi.astr.ro [jesi.astr.ro]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Purification of 5-Amino-2-chloro-N-propylbenzamide

Welcome to the technical support center for the synthesis and purification of 5-Amino-2-chloro-N-propylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the expertise and practical insights needed to overcome obstacles and achieve high purity for your target molecule.

Introduction to 5-Amino-2-chloro-N-propylbenzamide and Its Synthesis

5-Amino-2-chloro-N-propylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic ring with amino, chloro, and amide functional groups, makes it a versatile building block.[1][2] The primary synthetic route typically involves the amidation of a substituted benzoic acid followed by the reduction of a nitro group to an amine.

A common synthetic approach starts with 2-chloro-5-nitrobenzoic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with n-propylamine to form 2-chloro-N-propyl-5-nitrobenzamide. The final step involves the reduction of the nitro group to yield the desired 5-Amino-2-chloro-N-propylbenzamide.

Caption: General synthesis workflow for 5-Amino-2-chloro-N-propylbenzamide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific purification challenges you may encounter during the synthesis of 5-Amino-2-chloro-N-propylbenzamide.

FAQ 1: My final product is an oil and won't solidify. What should I do?

Answer:

Obtaining an oily product instead of a solid is a common issue, often indicating the presence of impurities that depress the melting point or inhibit crystallization.[3] Here’s a systematic approach to troubleshoot this problem:

1. Verify the Removal of Solvents and Reagents:

-

Residual Solvents: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO can be particularly persistent.

-

Excess Reagents: Unreacted starting materials or by-products can act as impurities.

2. Attempt Trituration: Trituration involves stirring the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

-

Recommended Solvents: Start with non-polar solvents like hexanes or diethyl ether.

-

Procedure:

-

Add a small volume of the chosen solvent to your oil.

-

Stir vigorously with a spatula, scratching the sides of the flask to induce crystallization.

-

If the oil solidifies, filter the solid and wash with a fresh portion of the cold solvent.

-

3. pH Adjustment during Work-up: The amino group in your product can form salts.

-

Insight: If the reaction mixture is acidic, the amine can be protonated, potentially leading to an ionic liquid or a highly soluble salt.

-

Protocol: During the aqueous work-up, ensure the pH is adjusted to be slightly basic (pH 8-9) to neutralize any amine salts and precipitate the free amine.[4]

4. Re-purification: If the above steps fail, the product is likely significantly impure and requires re-purification by chromatography.

FAQ 2: How can I effectively remove unreacted 2-chloro-5-nitrobenzoic acid?

Answer:

Residual starting material is a frequent impurity. Its acidic nature allows for straightforward removal via an acid-base extraction.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

-

Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution.[4] The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt.

-

Separation: Separate the organic layer.

-

Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

| Compound | Solubility in Basic Aqueous Solution | Rationale |

| 5-Amino-2-chloro-N-propylbenzamide | Low | The amino group is basic, and the amide is neutral. |

| 2-chloro-5-nitrobenzoic acid | High | The carboxylic acid is deprotonated to form a water-soluble carboxylate salt. |

FAQ 3: I am observing multiple spots on my TLC plate after the nitro reduction step. What are the likely by-products?

Answer:

The reduction of the nitro group can sometimes lead to the formation of several by-products, especially if the reaction is not driven to completion or if over-reduction occurs.

Potential Impurities and Their Identification:

-

Starting Material (2-chloro-N-propyl-5-nitrobenzamide): This will be a less polar spot on the TLC compared to the product.

-

Intermediates: Depending on the reducing agent, intermediates such as nitroso or hydroxylamine species can be formed. These are often unstable.

-

Over-reduction Products: In some cases, the chloro group can be reduced (hydrodechlorination), leading to the formation of 5-Amino-N-propylbenzamide.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting multiple spots on TLC after nitro reduction.

Purification Strategy: Column Chromatography

Column chromatography is the most effective method for separating the desired product from closely related impurities.[2]

Recommended Conditions:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For instance, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate.

-

Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

FAQ 4: What is the best method for final purification to achieve high purity (>99%)?

Answer:

For achieving high purity suitable for pharmaceutical applications, a combination of chromatography and recrystallization is often necessary.

Step 1: Column Chromatography Perform column chromatography as described in FAQ 3 to remove the bulk of the impurities.

Step 2: Recrystallization Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a crystalline solid.[4]

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.[5]

-

Dissolution: Dissolve the semi-purified product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum.

| Solvent System | Advantages | Considerations |

| Ethanol/Water | Good for moderately polar compounds. | The ratio of ethanol to water is critical and may require optimization. |

| Isopropanol | Less volatile than ethanol, allowing for slower crystal growth. | |

| Ethyl Acetate/Hexanes | Good for less polar compounds. | The product may oil out if the solution is cooled too quickly. |

References

-

Jie, W., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598. [Link]

- Google Patents (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubChem (n.d.). 5-Amino-2-chloro-N-propylbenzamide. [Link]

-

ResearchGate (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

Sources

- 1. 5-Amino-2-chloro-N-propylbenzamide | C10H13ClN2O | CID 16774695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Benzamide Synthesis Technical Support Center: A Guide to Mitigating Side Reactions

Welcome to the Technical Support Center for Benzamide Amide Bond Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing common side reactions encountered during the synthesis of benzamides. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to make informed decisions in your experimental design, ensuring the integrity and success of your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific issues you may encounter in the laboratory. Each problem is followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Yield of the Desired Benzamide

Q: My reaction is consistently resulting in a low yield of the target benzamide. What are the likely culprits and how can I improve the outcome?

A: Low yields are a frequent challenge in amide bond formation and can stem from several sources. A systematic approach to troubleshooting is essential.

-

Cause 1: Hydrolysis of the Activating Agent. [1][2][3][4][5]

-

Explanation: When using highly reactive starting materials like benzoyl chloride, hydrolysis to the corresponding benzoic acid is a primary competing reaction.[1][2][3][4][5] Benzoic acid is generally unreactive towards the amine under standard coupling conditions, effectively reducing the concentration of your electrophile. This is particularly problematic in the presence of even trace amounts of water.

-

Solutions:

-

Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[1][2][3][5][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[5][6]

-

Controlled Reagent Addition: Add the benzoyl chloride or other activating agent slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to control the exothermic reaction and minimize localized heating that can accelerate hydrolysis.[1][3]

-

-

-

Cause 2: Incomplete Reaction. [1][2][4]

-

Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in heterogeneous mixtures.[2][4] Steric hindrance on either the benzoic acid derivative or the amine can also significantly slow down the reaction rate.[1][7][8][9][10]

-

Solutions:

-

Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent.[3]

-

Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time or gently warming the mixture.[1] However, be cautious as elevated temperatures can also promote side reactions.[1]

-

Improve Mixing: For biphasic reactions like the Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases.[3] For larger-scale reactions where a precipitate forms, a mechanical stirrer may be necessary.[3]

-

-

-

Cause 3: Product Loss During Workup and Purification. [1][2][4]

-